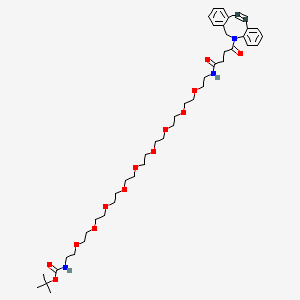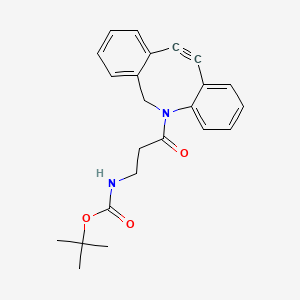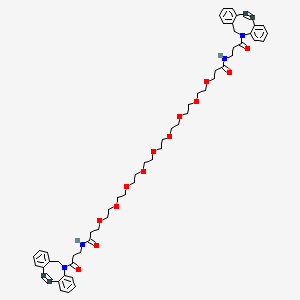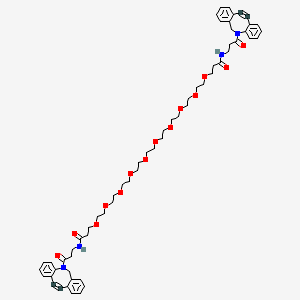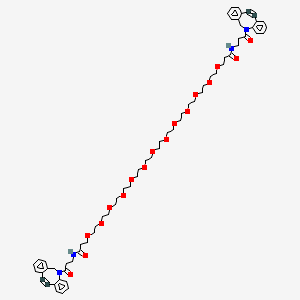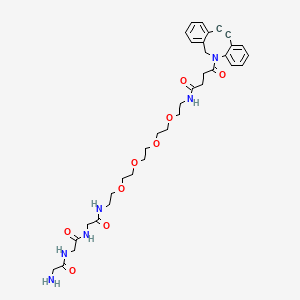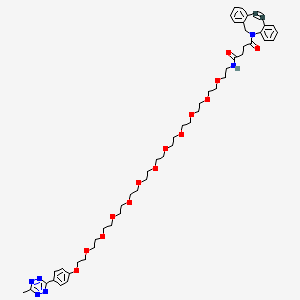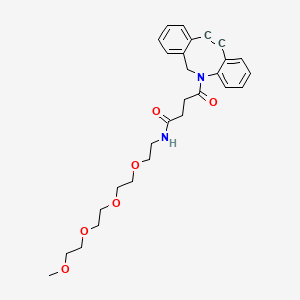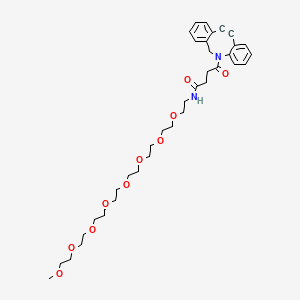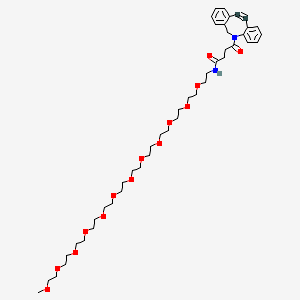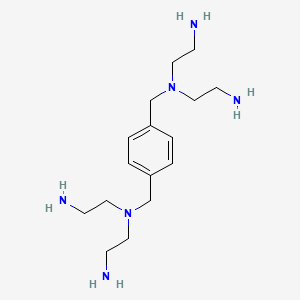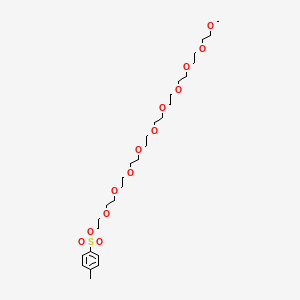
PEG21-Tos
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PEG21-Tos, also known as polyethylene glycol 21-tosylate, is a compound that serves as a polyethylene glycol-based linker. It contains a hydroxyl group and a tosyl group, making it highly versatile in various chemical reactions. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, while the tosyl group acts as an excellent leaving group for nucleophilic substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
PEG21-Tos is synthesized through a series of chemical reactions involving polyethylene glycol and tosyl chloride. The hydroxyl group of polyethylene glycol reacts with tosyl chloride in the presence of a base, typically pyridine, to form this compound. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction mixture is typically purified through column chromatography or recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
PEG21-Tos undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group is a very good leaving group, making this compound highly reactive in nucleophilic substitution reactions.
Esterification: The hydroxyl group can participate in esterification reactions with carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Esterification: Carboxylic acids or their derivatives are used as reagents, and the reaction is often catalyzed by acid or base.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted derivatives of polyethylene glycol.
Esterification: The major products are polyethylene glycol esters.
Scientific Research Applications
PEG21-Tos has a wide range of applications in scientific research, including:
Mechanism of Action
PEG21-Tos exerts its effects primarily through its reactive functional groups. The tosyl group facilitates nucleophilic substitution reactions, allowing the compound to act as a versatile linker in various chemical processes. The polyethylene glycol spacer enhances solubility and stability, making it suitable for use in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
PEG20-Tos: Another polyethylene glycol-based linker with similar properties but a shorter polyethylene glycol chain.
Uniqueness
PEG21-Tos is unique due to its specific chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly useful in applications where precise control over molecular properties is required .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H88O23S/c1-46-2-4-47(5-3-46)71(49,50)70-45-44-69-43-42-68-41-40-67-39-38-66-37-36-65-35-34-64-33-32-63-31-30-62-29-28-61-27-26-60-25-24-59-23-22-58-21-20-57-19-18-56-17-16-55-15-14-54-13-12-53-11-10-52-9-8-51-7-6-48/h2-5,48H,6-45H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCZGEMXBISIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H88O23S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1053.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8104304.png)
